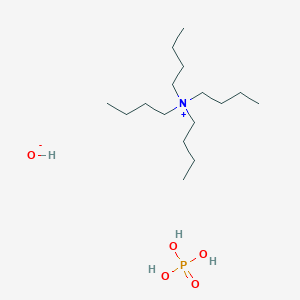
Ipc-tba-P
Vue d'ensemble
Description
Ipc-tba-P is a useful research compound. Its molecular formula is C16H40NO5P and its molecular weight is 357.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ipc-tba-P suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ipc-tba-P including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tuberculosis Infection Prevention and Control (TB IPC) : TB IPC measures are essential in reducing the transmission of drug-resistant and drug-sensitive tuberculosis in health facilities. An interdisciplinary 'whole systems' approach is suggested to address nosocomial transmission of Mycobacterium tuberculosis through improved IPC measures (Kielmann et al., 2020).
International Programme on Chemical Safety (IPCS) : IPCS, a joint venture by the United Nations, focuses on evaluating the effects of chemicals on human health and the environment. It includes developing methods for epidemiological and experimental laboratory studies and risk assessment (Haines, 1996).
Assessment of Applied Research and Development : The diversity of applied R&D results can be measured using IPC (International Patent Classification). This method has been tested in academic physical, engineering, and chemical institutes, showing the trend of applied research and its efficiency (Nesvetailov’s, 1993).
iPlant Collaborative (iPlant) : iPlant is a project funded by the NSF to create a comprehensive cyberinfrastructure in support of plant biology research. It leverages developments in computing, data storage, and cyberinfrastructure for the physical sciences (Goff et al., 2011).
Advanced Technologies for Bio Medical Applications : Low-temperature plasmas are used in medicine for various applications like deactivating pathogens, sanitizing wounds, and treating cancer cells. Plasma activated water and plasmonic nanoparticle arrays are also being studied for their medical applications (Vaid et al., 2020).
Induced Pluripotent Cells (iPCs) : Induced pluripotent cells represent a significant advancement in stem cell research. They offer potential in regenerative medicine and may provide valuable scientific information, representing a milestone for stem cell science (Chan & Harris, 2008).
Ion-Pair Chromatographic Determination : IPC is a method for the precise and selective analytical determination of elements like chromium in various solutions. It has been optimized for the separation and detection of different elements in industrial and environmental contexts (Padarauskas & Kazlauskienė, 1993).
Sulfonium and Phosphonium in IPC : These agents offer unique selectivity towards polarizable anions in ion-pair chromatography. Their selectivity varies across different anions, and they can influence the retention of various anions in chromatographic processes (Harrison et al., 2006).
Trace Level Determination in High Purity Copper : IPC technology is used for determining trace elements like iron in high purity copper. This method offers a more efficient and time-saving approach compared to traditional techniques (Butt et al., 1998).
TB Infection Prevention and Control in South African Nurses : This study explores the experiences of nurses in implementing TB IPC measures, highlighting the interconnected influences related to healthcare systems, wider contextual conditions, and patient behavior (Sissolak et al., 2011).
Propriétés
IUPAC Name |
phosphoric acid;tetrabutylazanium;hydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H3O4P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4;/h5-16H2,1-4H3;(H3,1,2,3,4);1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWWZEXNQJWZCR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[OH-].OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ipc-tba-P | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



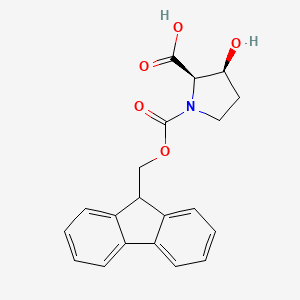
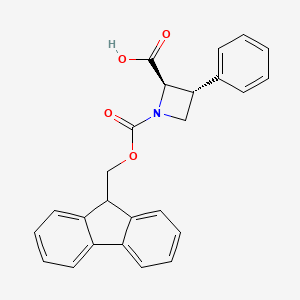
![rac-(2R,3S)-3-(4-bromophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B8063112.png)
![(2S,3S,4'R,5R,8'E)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B8063120.png)

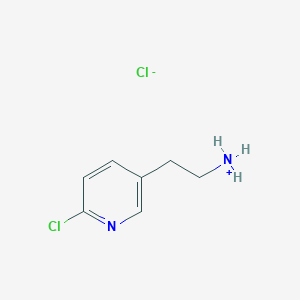
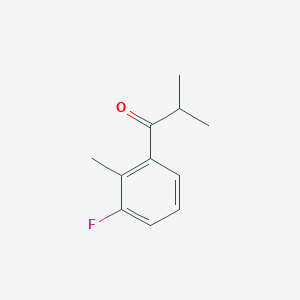
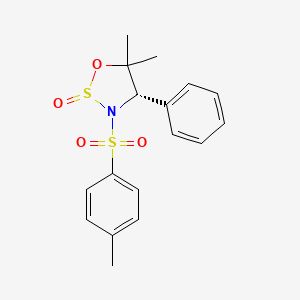
![9-O-tert-butyl 3-O-ethyl (5R)-7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B8063153.png)
![(2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8063165.png)
![tert-butyl (2S)-3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8063166.png)
![[(1R,3R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol](/img/structure/B8063174.png)
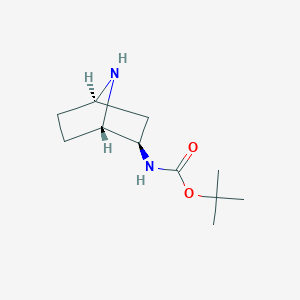
![(1S,5R)-3-Oxa-7-azabicyclo[3.3.1]nonan-9-one;hydrochloride](/img/structure/B8063213.png)